奥克氯塞丁

描述

Oxochlorhexidine, also known as Chlorhexidine, is a broad-spectrum antimicrobial biguanide used as a topical antiseptic and in dental practice for the treatment of inflammatory dental conditions caused by microorganisms . It is one of the most common skin and mucous membrane antiseptic agents in use today .

Synthesis Analysis

While specific synthesis details for Oxochlorhexidine were not found, a study on Chlorhexidine impurity analysis suggests that Chlorhexidine’s synthesis involves complex chemical reactions . Another study mentions the synthesis of antibacterial compounds using montmorillonite and Chlorhexidine acetate by ion-exchange reaction .

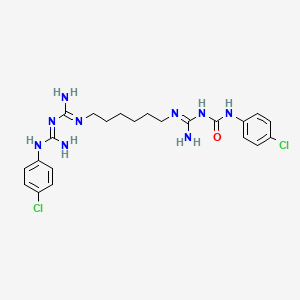

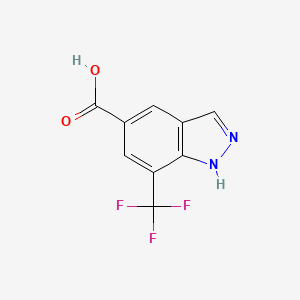

Molecular Structure Analysis

Chlorhexidine is a cationic bis-guanide consisting of two 4-chlorophenyl rings and two biguanide groups joined by a central hexamethylene chain . The structural pattern of these two crystal structures in their crystal packing looks distinct from one another, with U- and S-shaped conformations for CHXPC and CHXHC, respectively .

Chemical Reactions Analysis

Chlorhexidine’s broad-spectrum antimicrobial effects are due to its ability to disrupt microbial cell membranes . In low concentrations, it affects the integrity of the cell wall. Once the cell wall is damaged, Chlorhexidine then crosses into the cell itself and attacks the cytoplasmic membrane (inner membrane) .

科学研究应用

1. Prevention of Nosocomial Respiratory Tract Infections Chlorhexidine has been used in oral rinses to prevent nosocomial respiratory tract infections among Intensive Care Unit (ICU) patients . The oral application of a 0.12% solution of Chlorhexidine has been evaluated for its effectiveness in this context .

Skin Antisepsis

Chlorhexidine is frequently used in hospitals for skin antisepsis . It is applied to the skin to prevent healthcare-related infections .

Oral Care

In the field of oral care, Chlorhexidine is used as an active ingredient in mouthwashes and oral rinses . It helps in maintaining oral hygiene and preventing dental plaque .

Patient Bathing

Chlorhexidine is used for patient bathing in healthcare settings . It is used to reduce the risk of healthcare-associated infections .

MRSA Decolonization

Chlorhexidine has been used for Methicillin-resistant Staphylococcus aureus (MRSA) decolonization . It helps in reducing the spread of this antibiotic-resistant bacterium .

Antimicrobial Agent

Chlorhexidine is an antimicrobial agent that is efficacious against gram-negative and -positive bacteria and yeasts . Its mechanism of action is based on cell membrane disruption .

作用机制

Target of Action

Oxochlorhexidine, also known as Chlorhexidine, is a broad-spectrum antimicrobial biguanide used as a topical antiseptic and in dental practice for the treatment of inflammatory dental conditions caused by microorganisms . It is one of the most common skin and mucous membrane antiseptic agents in use today . The molecule itself is a cationic bis-guanide consisting of two 4-chlorophenyl rings and two biguanide groups joined by a central hexamethylene chain .

Mode of Action

Chlorhexidine’s broad-spectrum antimicrobial effects are due to its ability to disrupt microbial cell membranes . It is a positively-charged molecule that binds to the negatively-charged sites on the cell wall . It destabilizes the cell wall and interferes with osmosis . The bacterial uptake of the chlorhexidine is very rapid, typically working within 20 seconds . In low concentrations, it affects the integrity of the cell wall . Once the cell wall is damaged, chlorhexidine then crosses into the cell itself and attacks the cytoplasmic membrane (inner membrane) . Damage to the cytoplasm’s delicate semipermeable membrane allows for leakage of components leading to cell death .

Biochemical Pathways

Chlorhexidine acts on plant cells through a biochemical pathway involving PSII inhibition and singlet oxygen production . It also affects pathways involving enzymes encoded by uncharacterized genes . Moreover, amino acid metabolism is important for a wide range of metabolic pathways, such as protein synthesis, fatty acid synthesis, purine and pyrimidine synthesis .

Result of Action

The antibacterial activity of Chlorhexidine is due to the elevated ROS production and higher lipid peroxidation . These biochemical changes result in the membrane damage and alteration in the membrane proteins, phospholipids, carbohydrates, nucleic acids as evident from the FTIR and SEM data .

Action Environment

Environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . Soil-related factors, animal husbandry and waste management, potable and wastewater, and food safety are some of the environmental issues that contribute to antimicrobial resistance .

安全和危害

Exposure to Chlorhexidine can result in skin irritation, serious eye damage, sensitization causing asthma or breathing difficulties, and respiratory irritation . Environmental effects include high toxicity to aquatic life with long-lasting effects . It is also noted that Chlorhexidine poses environmental and health hazards .

未来方向

There is increasing concern about Chlorhexidine resistance because of emerging evidence of resistance to peptide antimicrobials, such as colistin, in Enterobacterales . This review further aims to raise awareness among the dental community about the potential risk of resistance toward Chlorhexidine as well as concomitant cross-resistances toward antibiotics and to propose future research directions related to Chlorhexidine resistance in oral bacteria .

属性

IUPAC Name |

1-[N'-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]carbamimidoyl]-3-(4-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29Cl2N9O/c23-15-5-9-17(10-6-15)30-21(27)32-19(25)28-13-3-1-2-4-14-29-20(26)33-22(34)31-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,28,30,32)(H4,26,29,31,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUUWVFEOGQPTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)NC(=O)NC2=CC=C(C=C2)Cl)N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)NC(=O)NC2=CC=C(C=C2)Cl)N)/N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29Cl2N9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1381962-77-1 | |

| Record name | Oxochlorhexidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1381962771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OXOCHLORHEXIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MR06Z2V1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

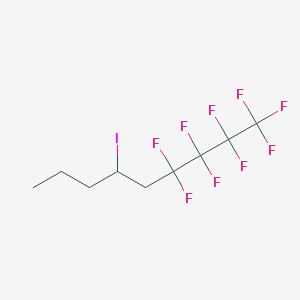

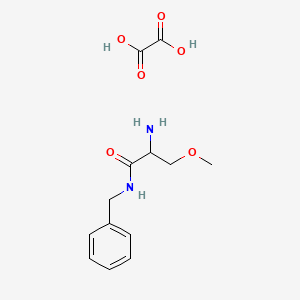

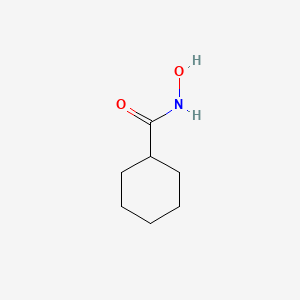

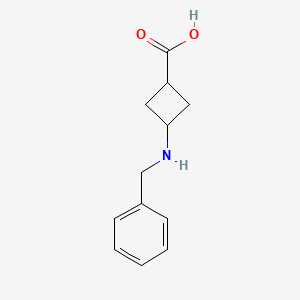

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

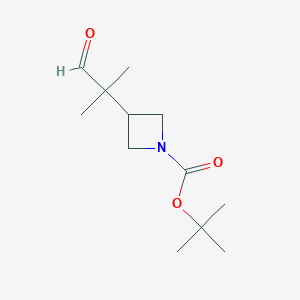

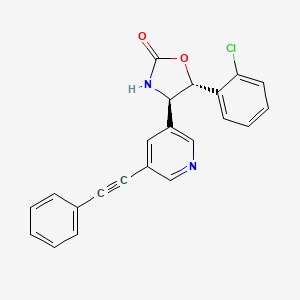

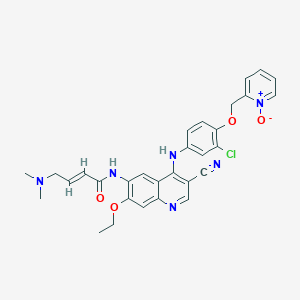

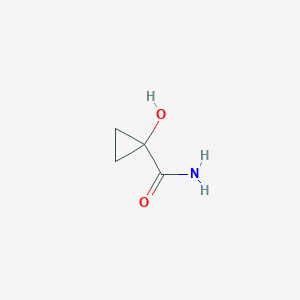

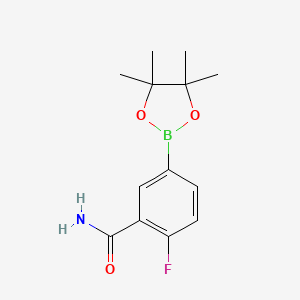

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[2.5]octan-5-ylmethanamine](/img/structure/B3321701.png)